2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid
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Overview
Description
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.22 .
Synthesis Analysis
The synthesis of dihydronaphthalenes, such as 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid, has been a topic of interest in various research studies . For instance, one method involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . Another method involves the cyclisation of methyl 2-aceto-4-phenylbutyrate in the presence of trifluoromethyl sulfonic acid (TFSA) to afford 1-methyl-2-carbomethoxy-3,4-dihydronaphthalene and 1-methyl-3,4-dihydronaphthalene-2-carboxylic acid .Chemical Reactions Analysis
Dihydronaphthalenes, including 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid, are known to undergo various chemical reactions. They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .Scientific Research Applications
Synthesis of Biologically Active Cyclic Molecules
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid: is a valuable starting material for synthesizing various biologically active cyclic molecules. These compounds play a crucial role in the development of new therapeutic agents due to their presence in natural products with medicinal properties .
Fluorescent Ligands for Estrogen Receptors
Derivatives of this compound are used as fluorescent ligands for estrogen receptors. This application is significant in the study of hormone action and the development of drugs for hormone-related diseases .
Hepatitis C NS5B Polymerase Inhibitors
The compound’s derivatives exhibit activity as inhibitors of the Hepatitis C NS5B polymerase. This makes them potential candidates for antiviral drugs against Hepatitis C, a major global health concern .
Aldosterone Synthase Inhibitors
Recent studies have identified dihydronaphthalene derivatives as potent and selective inhibitors of aldosterone synthase (CYP11B2). This is particularly important for the treatment of congestive heart failure and myocardial fibrosis .
Organic Synthesis Building Blocks
Dihydronaphthalenes, including 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid , are known as useful building blocks in organic synthesis. They can undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation to afford useful products .
Development of New Synthetic Methods
Efforts to discover new synthetic methods for the synthesis of dihydronaphthalenes, including 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid , are ongoing. These methods aim to improve yields and reduce by-products, enhancing the efficiency of chemical synthesis .
Mechanism of Action
Target of Action
Dihydronaphthalene derivatives, a class to which this compound belongs, have been found to interact with various targets such as the estrogen receptor and Hepatitis C NS5B polymerase . They have also been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2) .
Mode of Action
Based on the known interactions of similar dihydronaphthalene derivatives, it can be inferred that the compound may interact with its targets to modulate their activity .
Biochemical Pathways
Dihydronaphthalene derivatives have been found to influence various biochemical pathways, including those involving the estrogen receptor and Hepatitis C NS5B polymerase .
Result of Action
Similar dihydronaphthalene derivatives have been found to exhibit various biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid .
properties
IUPAC Name |
2-methyl-3,4-dihydronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVVCHOXDUQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid |
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